1-Butyl-4-chlorobenzene
Overview
Description
1-Butyl-4-chlorobenzene is an organic compound with the molecular formula C10H13Cl. It is a derivative of benzene, where a butyl group is attached to the first carbon and a chlorine atom is attached to the fourth carbon of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-4-chlorobenzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of chlorobenzene with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-chlorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This is the most common reaction for aromatic compounds. For example, nitration, sulfonation, and halogenation.
Oxidation: The butyl side chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used.
Sulfonation: Fuming sulfuric acid (H2SO4 with dissolved SO3) is employed.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed:
Nitration: 1-Butyl-4-nitrobenzene.
Sulfonation: 1-Butyl-4-sulfonic acid benzene.
Halogenation: 1-Butyl-2,4-dichlorobenzene.
Scientific Research Applications
1-Butyl-4-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the effects of chlorinated aromatic compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the manufacture of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-butyl-4-chlorobenzene primarily involves its interaction with electrophiles and nucleophiles. The chlorine atom, being an electron-withdrawing group, makes the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The butyl group, on the other hand, provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.
Comparison with Similar Compounds
1-Butyl-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine.
1-Butyl-4-fluorobenzene: Contains a fluorine atom instead of chlorine.
1-Butyl-4-iodobenzene: Contains an iodine atom instead of chlorine.
Uniqueness: 1-Butyl-4-chlorobenzene is unique due to the specific electronic and steric effects imparted by the chlorine atom. Compared to its bromine, fluorine, and iodine analogs, it exhibits different reactivity patterns and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
1-butyl-4-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNUPXIXICTRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048192 | |
Record name | 4-Butylchlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15499-27-1 | |
Record name | 1-Butyl-4-chlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15499-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butylchlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-butyl-4-chloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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